molecular formula C14H13N3O2 B2753161 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide CAS No. 2034591-06-3

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B2753161
CAS No.: 2034591-06-3
M. Wt: 255.277
InChI Key: QMAWHAXQCNKACX-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and an isoxazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the formation of the isoxazole ring, followed by the attachment of the indole moiety. The process often starts with the bromination of an acetyl group, followed by the formation of the isoxazole ring. The final step involves the attachment of the carboxamide group to the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and streamlined purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide is unique due to its combination of an indole core and an isoxazole ring This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-10(7-17-19-9)6-16-14(18)12-8-15-13-5-3-2-4-11(12)13/h2-5,7-8,15H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWHAXQCNKACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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